molecular formula C7H13NO3 B597528 Ethyl 2-(3-aminooxetan-3-yl)acetate CAS No. 1207175-54-9

Ethyl 2-(3-aminooxetan-3-yl)acetate

Cat. No.: B597528
CAS No.: 1207175-54-9
M. Wt: 159.185
InChI Key: IOZAQTKXFQIWIH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminooxetan-3-yl)acetate is an organic compound with the molecular formula C7H13NO3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to the third carbon of the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-aminooxetan-3-yl)acetate typically involves the reaction of ethyl 2-(oxetan-3-ylidene)acetate with an appropriate amine source. One common method is the nucleophilic addition of an amine to the oxetane ring, followed by esterification to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-aminooxetan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-(3-aminooxetan-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminooxetan-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The oxetane ring can also participate in ring-opening reactions, which may be crucial for its biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

    Methyl 2-(3-aminooxetan-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    This compound hydrochloride: The hydrochloride salt form of the compound.

    This compound hemioxalate: A derivative with an oxalate group.

Uniqueness: this compound is unique due to its specific combination of an oxetane ring and an amino group, which imparts distinct chemical reactivity and potential biological activity. Its ester group also allows for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-(3-aminooxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-6(9)3-7(8)4-10-5-7/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZAQTKXFQIWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717347
Record name Ethyl (3-aminooxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-54-9
Record name Ethyl (3-aminooxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl oxetan-3-ylideneacetate (Preparation 38, 781 g, 5.49 mol) was dissolved in 2M ammonia in ethanol (8.24 L) and heated to 100° C. in a bomb for 5 hours. The reaction was concentrated in vacuo to afford the title compound as a mobile oil (750 g, 100% yield).
Quantity
781 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.24 L
Type
solvent
Reaction Step One
Yield
100%

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